molecular formula C8H7ClFNO2 B13689264 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride

5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride

Cat. No.: B13689264
M. Wt: 203.60 g/mol
InChI Key: OIMUGNBAXRJYRY-UHFFFAOYSA-N
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Description

5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride is a chemical compound with the molecular formula C8H7ClFNO2 It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride typically involves the introduction of a fluorine atom into the benzimidoyl chloride structure. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2). The reaction is usually carried out under controlled conditions to ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxy group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are used in the presence of a base.

Major Products

    Oxidation: Formation of 5-Fluoro-2-methoxybenzimidoyl chloride.

    Reduction: Formation of 5-Fluoro-2-methoxybenzimidoyl.

    Substitution: Formation of 5-Fluoro-N-substituted-2-methoxybenzimidoyl derivatives.

Scientific Research Applications

5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to form strong bonds with target molecules. The hydroxy and methoxy groups contribute to the compound’s solubility and ability to participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride
  • 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Bromide
  • 5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Iodide

Uniqueness

5-Fluoro-N-hydroxy-2-methoxybenzimidoyl Chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 5-position and the hydroxy group at the N-position enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

5-fluoro-N-hydroxy-2-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7ClFNO2/c1-13-7-3-2-5(10)4-6(7)8(9)11-12/h2-4,12H,1H3

InChI Key

OIMUGNBAXRJYRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)C(=NO)Cl

Origin of Product

United States

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